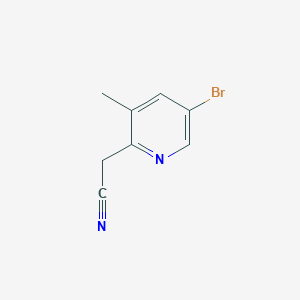

(5-Bromo-3-methylpyridin-2-YL)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2 |

|---|---|

Molecular Weight |

211.06 g/mol |

IUPAC Name |

2-(5-bromo-3-methylpyridin-2-yl)acetonitrile |

InChI |

InChI=1S/C8H7BrN2/c1-6-4-7(9)5-11-8(6)2-3-10/h4-5H,2H2,1H3 |

InChI Key |

RTAODJHGANOYCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1CC#N)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 3 Methylpyridin 2 Yl Acetonitrile

De Novo Synthesis of the Pyridine (B92270) Ring System Incorporating Nitrile and Halogen

The de novo synthesis of pyridine rings offers a powerful approach to constructing highly substituted derivatives from acyclic precursors. orgsyn.orggoogle.comwikipedia.orgthieme-connect.de These methods allow for the precise placement of substituents, which can be advantageous for creating complex molecular architectures.

Direct Introduction of the Acetonitrile (B52724) Moiety

The direct incorporation of an acetonitrile group during the formation of the pyridine ring is a challenging yet elegant strategy. Multicomponent reactions, such as those involving ylidenemalononitriles, can lead to the formation of polysubstituted pyridines. google.com While a specific example for the de novo synthesis of (5-Bromo-3-methylpyridin-2-YL)acetonitrile is not prominently described in the literature, analogous reactions provide a conceptual framework. For instance, the reaction of a β-enaminone with an appropriate active methylene (B1212753) compound in the presence of a brominating agent could theoretically yield the target structure.

Strategic Bromination of Pyridine-Based Precursors

Strategic bromination of a pre-formed 3-methyl-2-(cyanomethyl)pyridine could be another route. The pyridine ring exhibits distinct reactivity patterns, and the positions ortho and para to the nitrogen atom are generally susceptible to nucleophilic attack, while electrophilic substitution is more complex. The presence of both a methyl and a cyanomethyl group would influence the regioselectivity of the bromination. However, direct bromination of such a substrate would likely lead to a mixture of products, making this a less favorable approach for a specific isomer.

Multi-Step Synthesis from Readily Available Pyridine Derivatives

A more common and often more efficient approach to synthesizing this compound involves the modification of readily available, appropriately substituted pyridine derivatives.

Conversion of 2-Amino-3-methyl-5-bromopyridine to Related Nitrile Derivatives

A highly plausible and versatile starting material for the synthesis of this compound is 2-amino-3-methyl-5-bromopyridine. sigmaaldrich.com This compound can be converted to the target nitrile through a sequence of established reactions. A key transformation is the Sandmeyer reaction, which allows for the conversion of an amino group into a variety of other functional groups, including halogens and nitriles, via a diazonium salt intermediate. wikipedia.orgnih.gov

A common strategy involves a two-step process:

Conversion of the 2-amino group to a 2-chloro or 2-bromo group via a Sandmeyer-type reaction. For instance, 2-amino-3-methyl-5-bromopyridine can be treated with a nitrite (B80452) source in the presence of a halide acid to yield 2,5-dihalo-3-methylpyridine or 5-bromo-2-chloro-3-methylpyridine. sigmaaldrich.comsynquestlabs.com

Subsequent displacement of the newly introduced 2-halo substituent with a cyanide source.

| Starting Material | Reagents | Product | Reference |

| 2-Amino-3-methyl-5-bromopyridine | 1. NaNO₂, HBr2. CuBr | 2,5-Dibromo-3-methylpyridine | sigmaaldrich.com |

| 2-Amino-3-methyl-5-bromopyridine | 1. NaNO₂, HCl2. CuCl | 5-Bromo-2-chloro-3-methylpyridine | sigmaaldrich.com |

This table presents plausible transformations based on established chemical principles for the conversion of 2-aminopyridines.

Cyanide Displacement Strategies on Halogenated Pyridines

The introduction of a nitrile group onto a pyridine ring can be effectively achieved through the nucleophilic displacement of a halide. google.comgoogle.comgoogle.com The reactivity of the halogen at the 2-position of the pyridine ring is enhanced towards nucleophilic substitution. Therefore, a 2-halo-5-bromo-3-methylpyridine serves as an excellent precursor for the synthesis of this compound.

The reaction typically involves heating the halogenated pyridine with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF. google.com The use of a phase-transfer catalyst can sometimes facilitate the reaction. google.com

| Precursor | Cyanide Source | Solvent | Conditions | Product | Reference |

| 2-Chloro-5-bromo-3-methylpyridine | NaCN or KCN | DMSO or DMF | Heating | This compound | google.comwikipedia.org |

| 2,5-Dibromo-3-methylpyridine | NaCN or KCN | DMSO or DMF | Heating | This compound | google.comwikipedia.org |

This table outlines a probable synthetic step based on general procedures for the cyanation of halopyridines.

An alternative approach involves the cyanation of a (chloromethyl)pyridine derivative. This would first require the synthesis of 2-(chloromethyl)-5-bromo-3-methylpyridine from 5-bromo-2,3-dimethylpyridine (B1280628) via radical chlorination. Subsequently, the chloromethyl group can be displaced by a cyanide ion. google.com

Grignard Reagent Approaches for Acetonitrile Formation

The formation of the acetonitrile group can also be envisioned through the use of organometallic reagents, such as Grignard reagents. This would likely involve the formation of a Grignard reagent from a halogenated pyridine, followed by its reaction with a suitable electrophile to introduce the cyanomethyl moiety. For instance, 2-lithio-5-bromo-3-methylpyridine, generated from the corresponding bromo- or iodopyridine, could potentially react with chloroacetonitrile. However, the generation and use of such organometallic pyridine derivatives can be complicated by side reactions and the need for carefully controlled conditions. nih.gov There are no specific literature precedents for the application of this method to the synthesis of this compound.

Catalytic Routes in the Synthesis of this compound Analogues

The transformation of the bromine atom in this compound into new carbon-carbon bonds is a key strategy for creating a diverse range of analogues. Transition-metal catalysis, particularly with palladium and nickel, offers powerful tools for achieving these transformations with high efficiency and selectivity. researchgate.net

Palladium-Catalyzed Approaches (e.g., Suzuki-Miyaura Coupling Precursors)

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for the formation of carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly noteworthy for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their esters. rsc.orglibretexts.org

The bromine atom at the C-5 position of the pyridine ring in this compound makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions. While direct studies on this specific acetonitrile derivative are not extensively reported, research on the closely related compound, 5-bromo-2-methylpyridin-3-amine, provides a strong model for the expected reactivity and conditions. mdpi.com These studies demonstrate that the palladium-catalyzed coupling of various arylboronic acids proceeds efficiently, offering a pathway to a wide range of 5-aryl-3-methylpyridin-2-yl derivatives. mdpi.comresearchgate.net

The general reaction scheme involves the coupling of the bromo-pyridine derivative with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. mdpi.com A typical catalyst system is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), with a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.com The reaction generally proceeds at elevated temperatures to afford the desired coupled products in moderate to good yields. mdpi.com

Table 1: Representative Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids mdpi.com

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 75 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 80 |

| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 72 |

| 4 | 3-Nitrophenylboronic acid | 5-(3-Nitrophenyl)-2-methylpyridin-3-amine | 65 |

| 5 | Naphthalene-1-boronic acid | 5-(Naphthalen-1-yl)-2-methylpyridin-3-amine | 68 |

Data adapted from a study on a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, and is illustrative of the potential for this compound. mdpi.com

The successful application of these conditions to the amine analogue strongly suggests that this compound would be a viable substrate for similar transformations, providing access to a library of 5-aryl-3-methyl-2-cyanomethylpyridine derivatives. The nitrile group is generally well-tolerated in palladium-catalyzed couplings, further supporting the feasibility of this approach.

Nickel-Catalyzed Methods for Carbon-Carbon Bond Formation

While palladium catalysts are highly effective, there is growing interest in the use of more earth-abundant and cost-effective first-row transition metals, such as nickel. rsc.org Nickel catalysts have emerged as powerful alternatives for a variety of carbon-carbon bond-forming reactions and, in some cases, exhibit unique reactivity compared to their palladium counterparts. rsc.org

Nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura type reactions, have been successfully applied to aryl and heteroaryl halides. rsc.orgrsc.org These methods often employ nickel(II) precatalysts in combination with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands and a suitable base. For instance, NiCl₂(PCy₃)₂ has been shown to be an effective catalyst for the coupling of vinyl benzene (B151609) derivatives with arylboronic acids. rsc.org

Furthermore, nickel catalysis has been instrumental in the development of reductive cross-coupling reactions, which allow for the coupling of two electrophiles, such as an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant. This approach avoids the need for pre-formed organometallic reagents. bohrium.comorganic-chemistry.org The activation of C-N bonds in pyridinium (B92312) salts by nickel catalysts has also been demonstrated as a viable strategy for C-C bond formation, expanding the range of potential starting materials. bohrium.comorganic-chemistry.org

Recent advances have also focused on nickel-catalyzed reactions involving hydrogen auto-transfer (HA) and acceptorless dehydrogenative coupling (ADC), which offer highly atom-economical routes to C-C and C-N bonds. rsc.org

Table 2: Overview of Selected Nickel-Catalyzed C-C Bond Forming Reactions Applicable to Pyridine Derivatives

| Reaction Type | Nickel Catalyst System (Typical) | Substrate 1 | Substrate 2 | Key Features |

| Suzuki-Miyaura Coupling | NiCl₂(dppp) / Base | Aryl Halide (e.g., Bromopyridine) | Arylboronic Acid | Cost-effective alternative to palladium for biaryl synthesis. rsc.org |

| Reductive Cross-Coupling | NiBr₂·bpy / Mn | Aryl Halide | Alkyl Halide/Carboxylic Acid Derivative | Couples two electrophiles; avoids organometallic reagents. bohrium.comorganic-chemistry.org |

| C-N Bond Activation | Ni(cod)₂ / Ligand | Pyridinium Salt | Organozinc or other nucleophiles | Utilizes readily available pyridines as starting materials. bohrium.com |

| Direct C-H Arylation | Ni(acac)₂ / Ligand | Pyridine Derivative | Aryl Halide | Forms C-C bonds without pre-functionalization of the pyridine C-H bond. |

The application of these nickel-catalyzed methodologies to this compound could provide alternative and potentially more sustainable routes to a wide array of its analogues. The development of these methods is an active area of research with the potential to significantly impact the synthesis of complex pyridine-containing molecules.

Chemical Reactivity and Derivatization of 5 Bromo 3 Methylpyridin 2 Yl Acetonitrile

Reactions Involving the Bromine Atom

The bromine atom at the C5 position of the pyridine (B92270) ring is a key handle for introducing molecular diversity. Its reactivity is characteristic of aryl halides, particularly those on electron-deficient heterocyclic systems, making it amenable to substitution and metal-catalyzed coupling reactions.

Nucleophilic Substitution Reactions

The bromine atom on the (5-Bromo-3-methylpyridin-2-YL)acetonitrile ring can be displaced by potent nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this pathway, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the pyridine ring is temporarily broken in this step. The subsequent departure of the bromide leaving group restores the aromatic system, yielding the substituted product.

The reactivity of halogens in SNAr reactions on pyridinium (B92312) systems generally follows the order F > Cl ≈ Br > I. nih.govrsc.org This indicates that while bromo-substituted pyridines are suitable substrates, the reaction often requires strong nucleophiles and potentially elevated temperatures to proceed efficiently. The electron-withdrawing nature of the pyridine nitrogen and the cyano group helps to stabilize the anionic Meisenheimer intermediate, thereby facilitating the reaction. youtube.com For instance, nucleophiles such as alkoxides, thiolates, and amines can be used to displace the bromine atom, providing access to a variety of 5-substituted-3-methylpyridin-2-ylacetonitrile derivatives. A related reaction has been demonstrated on 5-bromo-1,2,3-triazines, which undergo SNAr with phenols. nih.gov

Metal-Catalyzed Cross-Coupling Transformations (e.g., Suzuki, Heck)

The bromine atom serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl or vinyl-aryl structures by coupling the bromopyridine with an organoboron species, such as a boronic acid or boronic ester. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent for transmetalation. The reaction has been successfully applied to a wide range of bromopyridines and other nitrogen-rich heterocycles. nih.gov The versatility of the Suzuki reaction allows for the coupling of this compound with various aryl, heteroaryl, and vinyl boronic acids to generate a library of complex derivatives.

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 °C | harvard.edu |

| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 °C | harvard.edu |

| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 140 °C (Microwave) | nih.gov |

| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 100 °C | nih.gov |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This transformation is highly effective for creating C-C bonds at the C5 position of the pyridine ring. The reaction typically proceeds via oxidative addition of the C-Br bond to a Pd(0) center, followed by alkene insertion and β-hydride elimination. rsc.org Studies on similar substrates, such as 5-bromopyridin-2-amine and 2-bromopyridine, have shown successful coupling with styrene, indicating the feasibility of this reaction for this compound. researchgate.net

| Catalyst | Base | Solvent | Alkene Partner | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | Styrene | 80 °C | nih.gov |

| Pd(OAc)₂ | NaOAc | DMF/THF | Fluorous Alkenes | 120 °C | researchgate.net |

| Pd(OAc)₂ | Et₃N / LiCl | DMA | Butyl vinyl ether | - | rsc.org |

Directed Borylation Reactions for Functionalization

The carbon-bromine bond can be transformed into a carbon-boron bond through the Miyaura borylation reaction. nih.govresearchgate.net This process involves the palladium-catalyzed coupling of this compound with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction is typically performed in the presence of a palladium catalyst, such as PdCl₂(dppf), and a base like potassium acetate (B1210297) (KOAc), in a polar aprotic solvent like DMSO or dioxane. nih.govnih.gov

The resulting product, a 2-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetonitrile, is a versatile boronic ester intermediate. beilstein-journals.org This stable compound can be isolated and used in subsequent Suzuki-Miyaura cross-coupling reactions with a wide range of aryl or vinyl halides, effectively serving as a linchpin for building complex molecules. rsc.org This two-step, one-pot borylation/Suzuki sequence is a highly efficient strategy for creating unsymmetrical biaryl compounds. nih.govbeilstein-journals.org

Transformations at the Acetonitrile (B52724) Group

The acetonitrile moiety offers a second reactive handle for derivatization, allowing for modifications that alter the electronic and steric properties of the side chain.

Derivatization to Carboxylic Acid Derivatives (e.g., 2-(5-bromo-3-methylpyridin-2-yl)acetic acid hydrochloride)

The nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions. This is a standard transformation in organic synthesis. Alkaline hydrolysis of related (pyridyl-2)acetonitriles is known to produce the corresponding amide as an intermediate, which can be further hydrolyzed to the carboxylic acid upon extended reaction times or under more forcing conditions. nih.gov

The complete hydrolysis of this compound would yield 2-(5-bromo-3-methylpyridin-2-yl)acetic acid . This reaction typically involves heating the nitrile with a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH) in an aqueous solution. thermofisher.com Subsequent acidification of the reaction mixture, if performed under basic conditions, would precipitate the carboxylic acid. If hydrolyzed with an acid like HCl, the product could be isolated as the hydrochloride salt, 2-(5-bromo-3-methylpyridin-2-yl)acetic acid hydrochloride , enhancing its water solubility and crystalline nature.

Reactions at the Alpha-Carbon of the Acetonitrile Moiety

The methylene (B1212753) protons (-CH₂-) adjacent to the electron-withdrawing nitrile group (the alpha-carbon) are acidic. This acidity allows for deprotonation by a strong, non-nucleophilic base to form a resonance-stabilized carbanion. Lithium Diisopropylamide (LDA) is an ideal base for this purpose, as it is strong enough to quantitatively deprotonate the alpha-carbon at low temperatures (e.g., -78 °C) without competing nucleophilic attack at the nitrile. youtube.com

The resulting carbanion is a potent nucleophile and can react with a variety of electrophiles. For example, treatment with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) results in alpha-alkylation, introducing a new substituent at the carbon between the pyridine ring and the nitrile group. youtube.comescholarship.org This method provides a direct route to α-substituted this compound derivatives, further expanding the synthetic utility of this scaffold.

Cyclization Reactions Involving the Nitrile Functionality

The presence of the nitrile group directly adjacent to an activated methylene group makes this compound a versatile precursor for the synthesis of various fused heterocyclic systems. The reactivity of the analogous 2-pyridylacetonitrile (B1294559) scaffold is well-documented, providing a strong basis for predicting the cyclization potential of the title compound. A prominent class of heterocycles accessible from 2-pyridylacetonitrile derivatives are indolizines, which are bicyclic aromatic compounds with a nitrogen atom at the bridgehead. chemicalbook.com

A variety of synthetic strategies have been developed for the construction of the indolizine (B1195054) core from 2-pyridylacetonitrile and its derivatives. These methods often involve the reaction of the activated methylene group and the nitrile functionality with suitable electrophiles and subsequent cyclization. For instance, a palladium-catalyzed regioselective annulation of 2-(pyridine-2-yl)acetonitrile derivatives with propargyl carbonates has been shown to be an efficient route to polysubstituted indolizines. organic-chemistry.org The choice of phosphine (B1218219) ligand in these reactions is crucial for controlling the regioselectivity. organic-chemistry.org

Another notable example is the three-component synthesis of diversely substituted indolizines from the condensation of 2-(pyridin-2-yl)acetonitrile with aldehydes and isonitriles. rsc.org This approach highlights the utility of the 2-pyridylacetonitrile framework in multicomponent reactions, allowing for the rapid construction of complex molecular architectures. While these specific reactions have not been reported for this compound itself, the electronic and steric properties of the bromo and methyl substituents are expected to influence the reaction outcomes. The electron-withdrawing bromine atom could potentially enhance the acidity of the methylene protons, facilitating the initial nucleophilic attack.

The following table summarizes representative cyclization reactions of 2-pyridylacetonitrile derivatives, which serve as a model for the potential reactivity of this compound.

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-(Pyridin-2-yl)acetonitrile | Aldehydes, Isonitriles | Substituted Indolizines | rsc.org |

| 2-(Pyridin-2-yl)acetonitrile derivatives | Propargyl carbonates, Pd catalyst, Phosphine ligand | Polysubstituted Indolizines | organic-chemistry.org |

| 2-(Pyridin-2-yl)acetate derivatives | Alkynes, Iodine mediator | Substituted Indolizines | organic-chemistry.org |

| 2-Alkylazaarenes | Propargylic alcohols, Samarium catalyst | Indolizines | organic-chemistry.org |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound allows it to act as a Lewis base and coordinate to metal centers, forming transition metal complexes. The coordination ability of pyridine and its derivatives is a cornerstone of coordination chemistry, with applications ranging from catalysis to materials science. wikipedia.orgjscimedcentral.comresearchgate.net

Coordination Chemistry Applications as a Ligand (e.g., in Metal Complexes)

Studies on copper(II) complexes with 4-substituted pyridines have shown that substituents on the pyridine ring affect not only the copper-nitrogen bond but also the bonds to other ligands in the coordination sphere. researchgate.net This suggests that in a complex of this compound, the electronic effects of the bromo and methyl groups would be transmitted through the metal center to other coordinated ligands.

While specific metal complexes of this compound have not been extensively documented in the literature, the general principles of pyridine coordination chemistry allow for predictions of its behavior. It is expected to form stable complexes with a variety of transition metals, such as copper(II), nickel(II), and silver(I), similar to other substituted pyridines. jscimedcentral.com The resulting complexes could find applications in areas such as catalysis, where the electronic and steric properties of the ligand can be tuned to control the activity and selectivity of the metal catalyst.

The table below presents examples of transition metal complexes with substituted pyridine ligands, illustrating the types of structures that could be formed with this compound.

| Metal Ion | Ligand | Complex Formula | Reference |

| Copper(II) | 4-Substituted Pyridines | [CuL₂Cl₂] | researchgate.net |

| Nickel(II) | Pyridine | [Ni(py)₄Cl₂] | wikipedia.org |

| Silver(I) | Pyridine | [Ag(py)₂]⁺ | jscimedcentral.com |

| Copper(I) | Pyridine | [Cu(py)₄]⁺ | jscimedcentral.com |

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 3 Methylpyridin 2 Yl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For (5-Bromo-3-methylpyridin-2-YL)acetonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the methylene (B1212753) protons of the acetonitrile (B52724) group.

The pyridine ring contains two aromatic protons. The proton at the C4 position is expected to appear as a doublet, coupled to the proton at the C6 position. Similarly, the C6 proton will appear as a doublet. The chemical shifts of these protons are influenced by the electronic effects of the bromo, methyl, and cyanomethyl substituents. The methyl group (CH₃) attached to the C3 position will typically appear as a singlet in the upfield region of the spectrum. The methylene protons (CH₂) of the acetonitrile group are adjacent to the electron-withdrawing cyano group and the pyridine ring, and are therefore expected to resonate as a singlet at a downfield position compared to simple alkanes.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-4 | 7.8 - 8.0 | d |

| Pyridine H-6 | 8.4 - 8.6 | d |

| CH₃ | 2.3 - 2.5 | s |

| CH₂CN | 3.8 - 4.0 | s |

Note: Predicted values are based on typical chemical shifts for substituted pyridines and acetonitriles. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

The spectrum is expected to show seven distinct signals. The carbon of the nitrile group (C≡N) typically appears in the range of 115-120 ppm. The methylene carbon (CH₂) will resonate at a characteristic chemical shift. The five carbons of the pyridine ring will have distinct signals influenced by the attached substituents. The carbon bearing the bromo group (C5) will be shifted due to the halogen's electronegativity. The carbons attached to the methyl (C3) and cyanomethyl (C2) groups will also show characteristic shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyridine) | 150 - 155 |

| C3 (Pyridine) | 135 - 140 |

| C4 (Pyridine) | 140 - 145 |

| C5 (Pyridine) | 118 - 122 |

| C6 (Pyridine) | 152 - 157 |

| CH₃ | 18 - 22 |

| CH₂CN | 25 - 30 |

| CN | 115 - 120 |

Note: Predicted values are based on typical chemical shifts for substituted pyridines and acetonitriles. Actual values may vary depending on the solvent and experimental conditions.

While ¹H and ¹³C NMR provide foundational data, advanced 2D NMR techniques are crucial for unambiguous structural confirmation, especially for complex molecules. ipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity between atoms.

COSY: A ¹H-¹H COSY experiment would confirm the coupling between the H-4 and H-6 protons on the pyridine ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals for the methyl and methylene groups to their corresponding carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance versus wavenumber.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, intense peak corresponding to the C≡N (nitrile) stretching vibration is one of the most diagnostic signals, typically appearing in the 2200-2260 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration usually appears in the fingerprint region, at lower wavenumbers.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2200 - 2260 | Sharp, Strong |

| C=C, C=N Ring Stretch | 1400 - 1600 | Medium-Strong |

| C-H Bend | 1350 - 1450 | Medium |

| C-Br Stretch | 500 - 650 | Medium-Strong |

Note: Predicted values are based on characteristic frequencies for the respective functional groups.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman is often more sensitive to non-polar, symmetric vibrations.

For this compound, the Raman spectrum would also be expected to show a strong signal for the C≡N stretch, as this bond involves a significant change in polarizability during vibration. The symmetric breathing modes of the pyridine ring are typically strong in Raman spectra and would provide valuable structural information. acs.orgnih.govresearchgate.net The C-Br stretch may also be observable. Comparing the FT-IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C≡N Stretch (Nitrile) | 2200 - 2260 | Strong |

| Pyridine Ring Breathing | 990 - 1050 | Strong |

| C-H Stretch | 2850 - 3150 | Medium |

| C-Br Stretch | 500 - 650 | Medium |

Note: Predicted values are based on characteristic Raman shifts for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing compounds containing chromophores. The aromatic pyridine ring in this compound acts as a primary chromophore. The electronic transitions observed in the UV-Vis spectrum are influenced by the substituents on the pyridine ring—the bromo, methyl, and acetonitrile groups.

The pyridine ring itself exhibits π → π* transitions, which are typically observed at shorter wavelengths, and n → π* (non-bonding to anti-bonding) transitions at longer wavelengths, which involve the lone pair of electrons on the nitrogen atom. libretexts.org The n → π* transitions are generally of lower intensity than the π → π* transitions. libretexts.org

Substituents on the ring modify the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λmax).

Bromo Group: As a halogen, the bromine atom has a bathochromic effect (a shift to longer wavelengths) due to its lone pair of electrons participating in resonance with the pyridine ring.

Methyl Group: This electron-donating group can cause a slight bathochromic shift.

Acetonitrile Group (-CH2CN): The cyano group can influence the electronic properties of the molecule. While the methylene (-CH2-) spacer separates the nitrile from the ring, interrupting direct conjugation, electronic effects can still be transmitted.

UV-Vis spectra of pyridine derivatives are often recorded in various solvents to study the effect of solvent polarity on the electronic transitions. researchgate.net For this compound, characteristic absorption bands would be expected in the UV region. While specific experimental data for the title compound is not detailed in the reviewed literature, analysis of similar substituted pyridines suggests the expected absorption features. libretexts.orgresearchgate.net

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Notes |

|---|---|---|

| π → π* | ~230 - 280 | High-intensity absorption related to the aromatic system. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound through the analysis of its fragmentation pattern. For this compound (Molecular Formula: C₈H₇BrN₂), electron ionization (EI) mass spectrometry would produce a molecular ion peak and various fragment ions.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a pair of peaks (M and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments. docbrown.infoyoutube.com This is due to the natural isotopic abundance of bromine, which consists of an approximate 1:1 ratio of ⁷⁹Br and ⁸¹Br. docbrown.info

The fragmentation of the molecular ion would likely proceed through several pathways, including:

Loss of a bromine radical: Cleavage of the C-Br bond.

Alpha-cleavage: Fission of the bond between the pyridine ring and the acetonitrile methylene group, leading to the loss of a ·CH₂CN radical.

Loss of the entire acetonitrile group: Resulting in a bromomethylpyridine fragment.

Ring fragmentation: More complex fragmentation of the pyridine ring itself.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. chemrxiv.orglcms.cz This precision allows for the unambiguous determination of a compound's elemental formula by comparing the experimentally measured exact mass with the theoretically calculated mass. For this compound, HRMS would be used to confirm the molecular formula C₈H₇BrN₂.

Table 2: HRMS Data for this compound

| Ion Formula | Species | Calculated m/z | Found m/z (Hypothetical) |

|---|---|---|---|

| [C₈H₇⁷⁹BrN₂]⁺ | [M]⁺ | 210.9847 | 210.9845 |

| [C₈H₇⁸¹BrN₂]⁺ | [M+2]⁺ | 212.9826 | 212.9824 |

| [C₈H₈⁷⁹BrN₂]⁺ | [M+H]⁺ | 211.9925 | 211.9923 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov Instead of causing extensive fragmentation, ESI-MS typically produces protonated molecules [M+H]⁺ or other adducts (e.g., with sodium, [M+Na]⁺). nih.govhelsinki.fi For this compound, the basic nitrogen atom of the pyridine ring is readily protonated. Therefore, ESI-MS would be an ideal method to confirm the molecular weight of the compound by observing the prominent [M+H]⁺ and [M+H+2]⁺ ion pair. This technique is frequently used for the analysis of pyridine-containing ligands and their complexes. nih.govhelsinki.fi

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the compound. Furthermore, it reveals information about the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture. nih.govresearchgate.net

Table 3: Illustrative Crystal Data for a Related Substituted Pyridine Compound (Et₂Zn(py)₂)

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₂₀N₂Zn |

| Formula Weight | 281.69 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.273(3) |

| b (Å) | 9.0710(18) |

| c (Å) | 10.355(2) |

| β (°) | 108.79(3) |

| Volume (ų) | 1447.3(5) |

| Z | 4 |

Data from a representative related structure to illustrate typical output. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements (like halogens) in a sample. huji.ac.il The experimental results are compared against the theoretically calculated percentages based on the proposed molecular formula. This comparison is critical for verifying the empirical formula of a newly synthesized compound and assessing its purity. For a pure sample, the found percentages should agree with the calculated values to within a standard deviation of ±0.4%. huji.ac.il

Table 4: Elemental Analysis Data for C₈H₇BrN₂

| Element | Calculated (%) | Found (%) (Hypothetical) |

|---|---|---|

| Carbon (C) | 45.52 | 45.61 |

| Hydrogen (H) | 3.34 | 3.31 |

| Nitrogen (N) | 13.27 | 13.25 |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Detailed DFT studies on (5-Bromo-3-methylpyridin-2-YL)acetonitrile are not found in the current body of scientific literature. Consequently, specific data on its optimized geometry, electronic structure, frontier molecular orbitals, and other DFT-derived properties are unavailable.

Geometry Optimization and Electronic Structure Analysis

No published studies were found that report the optimized molecular geometry or an analysis of the electronic structure of this compound using DFT methods.

Frontier Molecular Orbital (FMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is crucial for understanding its chemical reactivity and kinetic stability, has not been reported.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack, has not been computationally generated and published for this compound.

Prediction of Reactivity Indices

Global and local reactivity descriptors (e.g., chemical hardness, softness, and electrophilicity index) derived from conceptual DFT have not been calculated for this compound in any available research.

Simulation of Spectroscopic Properties (NMR, IR, UV-Vis)

There are no published reports containing simulated Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound based on computational methods.

Conformational Analysis through Computational Methods

The conformational landscape of this compound is primarily defined by the rotation of the cyanomethyl group (-CH₂CN) around the single bond connecting it to the C2 position of the pyridine (B92270) ring. Understanding the preferred spatial arrangement of this substituent is crucial as it can influence the molecule's crystal packing, reactivity, and interactions with biological targets. Computational chemistry provides powerful tools to explore these conformational preferences and the energy barriers that separate them.

While specific peer-reviewed computational studies on the conformational analysis of this compound are not extensively available in the current literature, the methodologies for such investigations are well-established. Theoretical studies on structurally related substituted pyridines, such as 2-formylpyridine and 2-(fluoromethyl)pyridine, offer a clear blueprint for how the conformational space of this molecule would be analyzed. researchgate.netnih.gov

The primary computational approach for this type of analysis is a potential energy surface (PES) scan. This involves systematically rotating the dihedral angle formed by the pyridine ring and the acetonitrile (B52724) substituent and calculating the molecule's energy at each incremental step. The key dihedral angle for this compound would be N1-C2-Cα-Cβ, where Cα is the methylene (B1212753) carbon and Cβ is the nitrile carbon of the acetonitrile group.

Such an analysis would typically be performed using quantum mechanical methods, most commonly Density Functional Theory (DFT). DFT methods, such as B3LYP, paired with a suitable basis set like 6-31G* or larger, have been shown to provide a reliable balance of accuracy and computational cost for molecules of this nature. researchgate.net More advanced ab initio methods like Møller-Plesset perturbation theory (MP2) could also be employed for higher accuracy. nih.gov

The results of a PES scan would reveal the low-energy conformations (energy minima) and the transition states (energy maxima) that separate them. For this compound, it is hypothesized that the most stable conformers would arise from steric and electronic interactions between the cyanomethyl group and the adjacent methyl group and pyridine nitrogen.

Detailed Research Findings

In the absence of specific published data for this compound, we can project the likely findings based on computational studies of analogous 2-substituted pyridines. The rotation of the substituent at the C2 position is often influenced by a balance between steric hindrance and favorable orbital interactions.

A computational study would likely identify two primary stable conformers, corresponding to different rotational positions of the cyanomethyl group relative to the pyridine ring. The planarity or non-planarity of these conformers would be a key finding. The energy difference between these stable forms and the rotational barrier height would be quantified. For example, studies on similar molecules have calculated rotational barriers ranging from a few to over 20 kJ/mol, depending on the nature of the substituent and its interactions with the ring. nih.gov

The research would also yield detailed geometric parameters for the most stable conformer(s). This data is crucial for a complete understanding of the molecule's three-dimensional structure.

Interactive Data Tables

The following tables represent the type of data that a computational conformational analysis of this compound would generate. Please note that the values are illustrative, based on typical findings for similar molecules, and are not from a published study on this specific compound.

Table 1: Calculated Relative Energies and Rotational Barriers for this compound Conformers

| Conformer/Transition State | Dihedral Angle (N1-C2-Cα-Cβ) | Relative Energy (kJ/mol) |

| Conformer A (Global Minimum) | ~60° | 0.00 |

| Transition State 1 | ~120° | 8.5 |

| Conformer B (Local Minimum) | ~180° | 2.1 |

| Transition State 2 | ~0°/360° | 15.2 |

This interactive table illustrates the potential energy landscape. The dihedral angle represents the rotation of the cyanomethyl group. Conformer A is the most stable, while Transition State 2 represents the highest energy barrier to rotation.

Table 2: Predicted Geometric Parameters for the Most Stable Conformer of this compound

| Bond/Angle | Parameter | Predicted Value |

| Bond Lengths | C2 - Cα | 1.51 Å |

| Cα - Cβ | 1.47 Å | |

| Cβ ≡ N | 1.16 Å | |

| C5 - Br | 1.90 Å | |

| C3 - C(methyl) | 1.52 Å | |

| Bond Angles | N1 - C2 - Cα | 118.5° |

| C3 - C2 - Cα | 121.0° | |

| C2 - Cα - Cβ | 112.0° | |

| Dihedral Angle | N1 - C2 - Cα - Cβ | ~60° |

This table provides a hypothetical but realistic set of optimized geometric parameters for the lowest energy conformer, as would be determined by DFT calculations.

Applications of 5 Bromo 3 Methylpyridin 2 Yl Acetonitrile As a Building Block in Complex Organic Synthesis

Construction of Advanced Heterocyclic Scaffolds

The inherent reactivity of (5-Bromo-3-methylpyridin-2-YL)acetonitrile makes it an excellent starting material for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. The presence of the cyanomethyl and bromo functionalities allows for sequential or one-pot cyclization strategies to construct elaborate molecular frameworks.

One of the most important classes of heterocycles accessible from pyridine-based precursors are imidazopyridines. e3s-conferences.orgnih.gov These fused systems are of significant interest in medicinal chemistry. The general strategy for their synthesis often involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound, a classic method reported by Tschitschibabin. e3s-conferences.org In the context of this compound, the cyanomethyl group can be readily converted to other functional groups, such as an aminomethyl or a carbonyl group, which can then participate in cyclization reactions.

For instance, the related compound 2-amino-5-bromo-3-methylpyridine (B22881) is a known precursor for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. sigmaaldrich.com It can be used to synthesize ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. sigmaaldrich.com This highlights the potential of the 5-bromo-3-methylpyridine scaffold in forming such fused systems. A plausible synthetic route starting from this compound would involve the transformation of the acetonitrile (B52724) group into a reactive handle suitable for cyclization.

Furthermore, novel synthetic methodologies, such as the Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (B1224126) and para-toluenesulfonic acid, have been developed for the efficient synthesis of imidazo[1,5-a]pyridine (B1214698) analogs. acs.org These modern methods demonstrate the ongoing interest in developing efficient pathways to these valuable scaffolds, for which this compound represents a promising starting material. The strategic placement of the bromine atom at the 5-position also provides a handle for further functionalization of the resulting heterocyclic scaffold through cross-coupling reactions. nih.govuzh.ch

Precursor in the Synthesis of Multi-Component Systems

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govnih.gov This approach aligns with the principles of green chemistry by improving atom economy and reducing the number of synthetic steps and purification procedures. nih.gov The functional group array of this compound makes it an ideal candidate for participation in such reactions.

A prime example of the utility of related pyridine (B92270) building blocks in MCRs is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (GBB-3CR). This reaction is used to synthesize imidazo[1,2-a]pyridine-based inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. nih.gov In a reported synthesis, a substituted aminopyridine, an aldehyde, and an isocyanide are brought together to rapidly construct the imidazopyridine core. nih.gov

While the specific synthesis started from a different aminopyridine, the potential of this compound in a similar MCR is evident. The acetonitrile group could be reduced to an amine, yielding 2-(aminomethyl)-5-bromo-3-methylpyridine. This resulting aminopyridine would be a suitable substrate for the GBB-3CR, allowing for the rapid generation of a library of diverse imidazo[1,2-a]pyridines. The bromine atom would remain as a functional handle for late-stage diversification, enabling the synthesis of a wide range of analogs for structure-activity relationship (SAR) studies. The efficiency and diversity-generating power of MCRs make them a highly attractive strategy for leveraging the synthetic potential of this compound. nih.gov

Intermediate for Functional Molecules

Beyond its role in constructing complex heterocyclic systems, this compound is a valuable intermediate for the synthesis of a variety of functional molecules, particularly in the pharmaceutical and agrochemical industries. innospk.com The bromine atom is especially important, as it allows for the introduction of various substituents through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com

The 5-bromo-3-methylpyridine scaffold is a key component in the synthesis of potent kinase inhibitors. For example, derivatives of this scaffold have been used to prepare inhibitors of the transforming growth factor-β (TGF-β) type 1 receptor (also known as ALK5), which is implicated in cancer. nih.gov A series of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles were synthesized and showed significant ALK5 inhibitory activity. nih.gov The synthesis of these molecules relies on the strategic functionalization of the pyridine ring.

Similarly, the 5-bromo-3-methylpicolinic acid core, closely related to our title compound, is a key intermediate in the synthesis of RET kinase inhibitors. google.com In a patented synthetic route, methyl 5-bromo-3-methylpicolinate undergoes a Suzuki coupling reaction to form a key carbon-carbon bond, ultimately leading to the final active pharmaceutical ingredient. google.com This demonstrates the industrial relevance of the 5-bromo-3-methylpyridine moiety for accessing complex, biologically active molecules.

The table below summarizes some of the key transformations and applications of the this compound scaffold and its close analogs.

| Precursor | Reaction Type | Product Class | Application/Significance |

| 2-Amino-5-bromo-3-methylpyridine | Cyclization | Imidazo[1,2-a]pyridines | Core of various medicinal agents sigmaaldrich.com |

| Substituted Aminopyridine | Groebke–Blackburn–Bienaymé (3CR) | Imidazo[1,2-a]pyridine derivatives | PD-L1 Antagonists for Cancer Immunotherapy nih.gov |

| 5-Bromo-3-methylpyridine derivatives | Suzuki-Miyaura Coupling | Biaryl-substituted pyridines | Kinase Inhibitors (e.g., ALK5, RET) nih.govgoogle.com |

| 2-Amino-5-bromo-3-methylpyridine | Diazotization/Sandmeyer Reaction | 2,5-Dibromo-3-methyl pyridine | Versatile intermediate for further functionalization sigmaaldrich.com |

Potential Applications in Materials Science

Role as a Monomer Precursor in Polymer Synthesis

There is currently no available research data to support the use of (5-Bromo-3-methylpyridin-2-YL)acetonitrile as a monomer precursor in polymer synthesis. Theoretical possibilities for its use exist due to the reactive bromo- and acetonitrile (B52724) functional groups, which could potentially participate in polymerization reactions. However, without experimental evidence, any discussion remains speculative.

Building Block for Luminescent or Electronic Materials

No specific instances of this compound being utilized as a building block for luminescent or electronic materials have been identified in the surveyed literature. The core structure, a substituted pyridine (B92270), is a common motif in various functional materials, but data directly linking this specific compound to such applications is absent.

Conclusion and Future Research Perspectives

Synthesis and Functionalization Challenges

The synthesis of polysubstituted pyridines like (5-Bromo-3-methylpyridin-2-YL)acetonitrile is not without its hurdles. The preparation of such scaffolds can be intricate, often requiring multi-step sequences with challenges in regioselectivity and functional group tolerance. acs.org The inherent electronic nature of the pyridine (B92270) ring, particularly the electron-withdrawing effect of the nitrogen atom, can deactivate the ring towards certain transformations and influence the reactivity of its substituents. acs.org

One of the primary challenges lies in the controlled introduction of the various substituents onto the pyridine core. For a molecule with the substitution pattern of this compound, achieving the desired arrangement of the bromo, methyl, and cyanomethyl groups requires careful strategic planning to avoid unwanted side reactions or isomerization.

Furthermore, the functionalization of the pre-formed this compound molecule presents its own set of challenges. The two primary reactive sites are the bromine atom, amenable to cross-coupling reactions, and the α-carbon of the acetonitrile (B52724) group, which can be deprotonated to form a nucleophile. The interplay between these two sites can lead to competitive reactions, and achieving selective functionalization at one site without affecting the other requires a nuanced understanding of the substrate's reactivity and the careful selection of reaction conditions. The use of 2-pyridine organometallics in cross-coupling reactions is known to be problematic due to their instability and poor reactivity. nih.gov

Emerging Catalytic Methodologies for Enhanced Synthesis

One area of significant promise is the use of nanocatalysts in multicomponent reactions (MCRs) for the construction of the pyridine ring. rsc.org These catalysts can offer high activity and selectivity under milder reaction conditions compared to traditional methods. Additionally, the development of one-pot, metal-free strategies for the synthesis of multisubstituted pyridines presents an attractive, more sustainable alternative to classical approaches. acs.org

For the introduction of the cyanomethyl group, modern catalytic methods are also being explored. Palladium-catalyzed direct deprotonative arylation of 2-pyridylacetonitriles has been shown to be an effective method for forming C-C bonds at the α-position. researchgate.net Adapting such methodologies to precursors of this compound could provide a more direct and efficient route to the target molecule. Furthermore, the generation of pyridyl radicals through photocatalysis is an emerging strategy for the formation of C-C bonds at the pyridine ring, offering a novel disconnection approach. nih.gov

Predictive Design of Novel Derivatives via Computational Approaches

Computational chemistry provides a powerful toolkit for the rational design of novel derivatives of this compound with tailored properties. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its potential derivatives. mdpi.com

Such computational studies can aid in understanding the stability and reactivity of different conformers and can be used to model the transition states of potential reactions, thereby guiding the selection of optimal reaction conditions. nih.gov For instance, computational analysis could help in predicting the most favorable site for electrophilic or nucleophilic attack, or the most likely outcome of a cross-coupling reaction with a library of potential partners.

By modeling the interaction of designed derivatives with biological targets, such as enzymes or receptors, computational approaches can accelerate the discovery of new drug candidates. This in-silico screening can prioritize the synthesis of compounds with the highest predicted activity, saving time and resources in the drug development pipeline. The study of pyridine-substituted-bis-1,2,4-triazole derivatives has already demonstrated the utility of computational methods in investigating catalytic activities. dergipark.org.tr

Exploration of Underexplored Reactivity and Transformative Pathways

The bifunctional nature of this compound, possessing both a halogen atom for cross-coupling and an activatable methylene (B1212753) group, opens the door to a wide range of chemical transformations that remain largely unexplored for this specific molecule. The bromine atom can serve as a handle for the introduction of a diverse array of functional groups through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. mdpi.com

The cyanomethyl group is also a versatile functional handle. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a variety of other compound classes. The α-protons are acidic and can be removed by a suitable base to generate a carbanion, which can then be reacted with various electrophiles to build molecular complexity.

A particularly interesting area for future research would be the investigation of tandem or cascade reactions that exploit both reactive centers in a single synthetic operation. For example, a reaction sequence could involve an initial cross-coupling at the bromine position, followed by an intramolecular cyclization involving the cyanomethyl group to construct novel heterocyclic systems. The development of such transformative pathways would significantly enhance the synthetic utility of this compound as a building block in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.